Uvarigrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Uvarigrin is a compound isolated from the roots of Uvaria calamistrata. It has been found to induce tumor multidrug resistance cell apoptosis and triggers Caspase-9 activation .

Synthesis Analysis

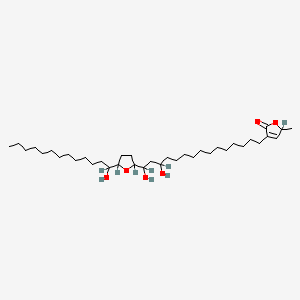

Uvarigrin is one of the mono-tetrahydrofuran acetogenins that were isolated from the stems of Uvaria micrantha . The structures of these compounds were elucidated by 2D NMR and high-resolution mass spectral analysis .Molecular Structure Analysis

The molecular formula of Uvarigrin is C37H68O6 . Its structure was determined using 2D NMR and high-resolution mass spectral analysis .Physical And Chemical Properties Analysis

Uvarigrin has a molecular weight of 608.93 . It’s recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Applications De Recherche Scientifique

Apoptosis Induction in Tumor Cells

Uvarigrin has been isolated from the roots of Uvaria calamistrata and is known to induce apoptosis in tumor multidrug-resistant cells. It also triggers the activation of Caspase-9 , which is a significant step in the apoptotic pathway .

Antiproliferative Effects on Liver Cancer Cells

Research has shown that Uvarigrin exhibits antiproliferative effects on HepG2 liver cancer cells . This suggests its potential use in cancer research, particularly in studying liver cancer .

Mécanisme D'action

Target of Action

Uvarigrin, a natural compound isolated from the roots of Uvaria calamistrata , primarily targets tumor multidrug resistance cells . It induces apoptosis in these cells , which are known for their ability to resist various types of anti-cancer drugs.

Mode of Action

Uvarigrin interacts with its targets by triggering the activation of Caspase-9 , a key enzyme involved in the apoptotic pathway. Caspase-9 plays a crucial role in the initiation phase of cell apoptosis, leading to a cascade of cellular events that result in programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by Uvarigrin is the apoptotic pathway . By activating Caspase-9, Uvarigrin initiates the intrinsic pathway of apoptosis, leading to the cleavage of downstream effector caspases and ultimately resulting in cell death .

Pharmacokinetics

Its ability to induce apoptosis in tumor multidrug resistance cells suggests that it may have good bioavailability and can effectively reach its target cells .

Result of Action

The primary molecular effect of Uvarigrin’s action is the activation of Caspase-9 . This leads to a cascade of events at the cellular level, resulting in apoptosis, or programmed cell death . This is particularly significant in the context of tumor multidrug resistance cells, which are typically resistant to apoptosis .

Propriétés

IUPAC Name |

4-[13,15-dihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPAPZVYVYEBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)

![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)